Bromochloroacetic acid

Vue d'ensemble

Description

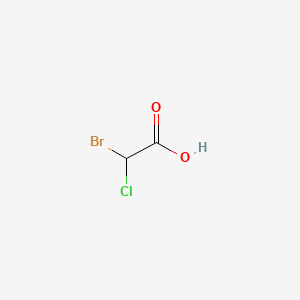

Bromochloroacetic acid is an organic compound with the chemical formula C2H2BrClO2. It is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by bromine and another by chlorine. This compound is known for its applications in various chemical processes and is characterized by its bromine and chlorine functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromochloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of acetic acid with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination and bromination of acetic acid in the presence of a catalyst. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bromochloroacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding bromochloroacetates.

Reduction: Reduction reactions can convert it into simpler compounds like acetic acid.

Substitution: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed:

Oxidation: Bromochloroacetates.

Reduction: Acetic acid and its derivatives.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

Bromochloroacetic acid serves as a crucial reagent in organic synthesis. It is employed to create various organic compounds through halogenation reactions. Its ability to introduce halogen atoms into organic molecules facilitates the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Amino Acids

In a study conducted by Adimurthy et al. (2006), BCA was used to synthesize amino acid derivatives, demonstrating its effectiveness as an intermediate in the production of biologically active compounds. The reaction conditions and yields were optimized, showcasing BCA's role in enhancing synthetic pathways.

Water Treatment

Biocide Properties

this compound is recognized for its biocidal properties, making it useful in water treatment processes. It effectively eliminates harmful microorganisms, thus ensuring water safety and quality.

Mechanism of Action

Research indicates that BCA disrupts bacterial cell membranes, leading to cell death. This mechanism is particularly valuable in treating drinking water contaminated with pathogens .

Data Table: Efficacy Against Microorganisms

| Microorganism | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Escherichia coli | 100 | 99 |

| Salmonella typhimurium | 200 | 95 |

| Legionella pneumophila | 150 | 97 |

Toxicological Studies

Carcinogenicity Assessment

this compound has been the subject of extensive toxicological studies due to its potential carcinogenic effects. The National Toxicology Program (NTP) conducted a two-year study on mice and rats that demonstrated increased incidences of liver tumors associated with BCA exposure .

Findings from NTP Studies

- Study Design: Groups of male and female B6C3F1 mice were administered varying concentrations of BCA in drinking water.

- Results: Significant increases in hepatocellular adenomas and carcinomas were observed at higher doses (500-1000 mg/L). The study highlighted the liver as the principal target organ for BCA toxicity.

Research Applications

This compound is also utilized in various research settings to explore cellular processes and mechanisms of toxicity. Its unique chemical structure allows researchers to investigate its interactions with biological systems.

Example: Effects on Sperm Quality

A study published in the EPA Science Inventory examined the qualitative effects of BCA on rat sperm, indicating potential implications for reproductive health assessments . The findings suggested alterations in sperm morphology and motility at specific concentrations, raising concerns about environmental exposure risks.

Mécanisme D'action

Bromochloroacetic acid exerts its effects through various molecular mechanisms:

Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components.

Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.

DNA Damage: It has been shown to cause DNA damage, contributing to its cytotoxic and genotoxic effects.

Comparaison Avec Des Composés Similaires

Bromoacetic Acid (C2H3BrO2): Similar structure but lacks the chlorine atom.

Chloroacetic Acid (C2H3ClO2): Similar structure but lacks the bromine atom.

Dichloroacetic Acid (C2H2Cl2O2): Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness: Bromochloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a versatile reagent in organic synthesis and a subject of interest in toxicological studies .

Activité Biologique

Bromochloroacetic acid (BCA), a compound classified under haloacetic acids, has garnered attention due to its biological activity and potential health effects. This article presents a detailed examination of the biological activity of BCA, focusing on its toxicological effects, metabolic pathways, and implications for human health, supported by diverse research findings and case studies.

This compound is a crystalline compound with a melting point ranging from 69°C to 72°C. It is characterized by moderate acidity, with an estimated pKa of 0.61 . The compound exhibits significant bioavailability, with studies indicating that approximately 80% to 95% of BCA is absorbed following oral administration in animal models .

Metabolic Pathways:

- Bioavailability: In male F344 rats, BCA shows high oral bioavailability, with 93% of the compound remaining unbound in plasma .

- Half-life: The half-life of BCA varies depending on the route of administration; it ranges from approximately 44 minutes when administered intravenously to about 1.85 hours for oral exposure .

- Metabolism: The metabolism of BCA primarily occurs via reductive debromination, with studies showing that its metabolic clearance is lower compared to other haloacetic acids .

Toxicological Effects

Numerous studies have documented the toxicological effects of this compound, particularly concerning its carcinogenic potential.

Carcinogenicity Studies

Research conducted by the National Toxicology Program (NTP) highlighted the carcinogenic effects of BCA in both rats and mice. Key findings include:

- Mice Studies: Male and female B6C3F1 mice exposed to drinking water containing BCA exhibited increased incidences of hepatocellular carcinoma and hepatoblastoma. Specifically, at higher concentrations (500 mg/L and above), tumor incidences were significantly elevated, with p-values indicating strong statistical significance (p < 0.001) .

- Rat Studies: In F344/N rats, exposure to BCA resulted in increased liver weights and incidences of liver adenomas and carcinomas. Notably, female rats showed increased rates of fibroadenomas in the mammary gland .

| Species | Tumor Type | Exposure Concentration (mg/L) | Tumor Incidence (Exposed/Total) | Significance |

|---|---|---|---|---|

| Male Mice | Hepatocellular carcinoma | 250 | 35/50 | p < 0.001 |

| 500 | 45/50 | p < 0.001 | ||

| 1000 | 50/50 | p < 0.001 | ||

| Female Mice | Hepatocellular adenoma/carcinoma | 250 | 31/45 | p < 0.001 |

| 500 | 49/50 | p < 0.01 | ||

| 1000 | 46/49 | p < 0.001 | ||

| Female Rats | Fibroadenomas | Various | Increased incidence | Significant |

Developmental Effects

A study assessing the developmental effects of haloacetic acids found that BCA exposure resulted in adverse outcomes in animal models, indicating potential risks during gestation . The study emphasized the need for further investigation into the implications for human health, particularly for pregnant women exposed to contaminated water supplies.

Immunotoxicity

Research has also explored the immunotoxic effects of BCA on human peripheral blood mononuclear cells (PBMCs). At millimolar concentrations, BCA induced necrotic alterations and apoptotic changes in PBMCs, highlighting its potential as an immunotoxic agent . The findings suggest that exposure to BCA may lead to significant alterations in immune function.

Propriétés

IUPAC Name |

2-bromo-2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJBWKLJVFKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024642 | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline compound; [PubChem] | |

| Record name | Bromochloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (110 °C): closed cup | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9848 g/cu cm at 31 °C | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5589-96-8, 68238-35-7, 69430-36-0 | |

| Record name | Bromochloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keratins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keratins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Keratins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Bromochloroacetic acid formed?

A: this compound (BCAA) forms during water disinfection when chlorine reacts with naturally occurring organic matter in the presence of bromide ions. [, , ] This process often occurs in surface water sources treated for drinking water. []

Q2: What is the molecular formula and weight of BCAA?

A: BCAA's molecular formula is C2H2BrClO2, and its relative molecular mass is 173.39. []

Q3: What are the solubility properties of BCAA?

A: BCAA readily dissolves in water and methanol. [] In solutions with a pH higher than 6, BCAA predominantly exists as the dissociated carboxylate anion, bromochloroacetate. []

Q4: Is there spectroscopic data available for BCAA?

A: Yes, research provides infrared and magnetic resonance spectra (proton and C-13) for BCAA. []

Q5: How does BCAA impact living organisms?

A: Studies show that BCAA can negatively affect both animals and cells. In male rats, BCAA exposure through drinking water led to the development of mesothelioma, while females experienced multiple fibroadenomas of the mammary gland. Both sexes exhibited adenomas of the large intestine. [] Liver cancer was observed in both male and female mice exposed to BCAA. []

Q6: What specific cellular processes are affected by BCAA?

A: BCAA can trigger apoptosis (programmed cell death) in embryos, particularly in the developing brain (prosencephalon). [] This effect on cell death is not solely attributed to protein kinase C (PKC) inhibition. [] Additionally, BCAA can disrupt spermatogenesis and negatively impact sperm quality and fertility in male rats. [, , , ]

Q7: Are there specific biomarkers associated with BCAA exposure?

A: Research points to sperm membrane protein SP22 as a potential biomarker for BCAA-induced fertility issues. [, , ] Urinary monochloroacetic acid (MCAA) and trichloroacetic acid (TCAA) also show promise as biomarkers for HAA exposure. []

Q8: How does BCAA compare to other haloacetic acids in terms of toxicity?

A: Iodinated haloacetic acids generally exhibit higher cytotoxicity and genotoxicity compared to brominated HAAs, followed by chlorinated HAAs. [] Within brominated HAAs, BCAA tends to be less toxic than dibromoacetic acid (DBAA). []

Q9: How prevalent is BCAA in the environment?

A: BCAA is commonly detected in drinking water treated with chlorine. [, , , ] Studies have also identified BCAA in Tokyo Bay, likely originating from wastewater discharge. []

Q10: What methods are used to remove BCAA from water?

A: Effective methods for BCAA removal include UV/H2O2 treatment followed by slow sand filtration. [] Coagulation using polyaluminum chloride (PACl) can also remove BCAA precursors from reclaimed water. []

Q11: What analytical methods are used to detect and quantify BCAA?

A11: Several methods are available for BCAA analysis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.